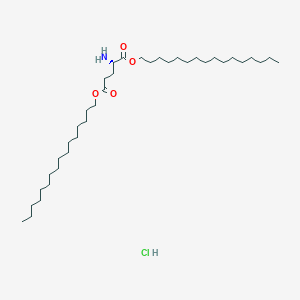
dihexadecyl (2S)-2-aminopentanedioate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihexadecyl (2S)-2-aminopentanedioate;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its dihexadecyl groups and the presence of an amino group attached to a pentanedioate backbone, along with a hydrochloride moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dihexadecyl (2S)-2-aminopentanedioate;hydrochloride typically involves the esterification of hexadecanol with (2S)-2-aminopentanedioic acid. This reaction is often catalyzed by acidic conditions to facilitate the formation of the ester bond. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the production process.
Análisis De Reacciones Químicas
Types of Reactions
Dihexadecyl (2S)-2-aminopentanedioate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include dihexadecyl alcohols, carboxylic acids, and substituted amides or esters, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Dihexadecyl (2S)-2-aminopentanedioate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in the formation of micelles and vesicles for drug delivery systems.
Biology: The compound is employed in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.
Industry: The compound is used in the formulation of cosmetics and personal care products due to its emulsifying properties.
Mecanismo De Acción
The mechanism of action of dihexadecyl (2S)-2-aminopentanedioate;hydrochloride involves its interaction with lipid membranes. The dihexadecyl groups insert into the lipid bilayer, while the amino group can form hydrogen bonds with surrounding molecules. This interaction can alter membrane fluidity and permeability, making it useful in drug delivery applications.
Comparación Con Compuestos Similares
Similar Compounds
Dihexadecyl phosphate: Similar in structure but lacks the amino group.
Dihexadecyl succinate: Contains a succinate backbone instead of pentanedioate.
Dihexadecyl malonate: Features a malonate backbone.
Uniqueness
Dihexadecyl (2S)-2-aminopentanedioate;hydrochloride is unique due to the presence of the amino group, which provides additional functionality for chemical reactions and interactions with biological molecules. This makes it particularly valuable in applications requiring specific interactions with proteins or other biomolecules.
Propiedades
Número CAS |
86304-25-8 |
|---|---|
Fórmula molecular |
C37H74ClNO4 |
Peso molecular |
632.4 g/mol |
Nombre IUPAC |
dihexadecyl (2S)-2-aminopentanedioate;hydrochloride |
InChI |
InChI=1S/C37H73NO4.ClH/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-41-36(39)32-31-35(38)37(40)42-34-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h35H,3-34,38H2,1-2H3;1H/t35-;/m0./s1 |
Clave InChI |
WXQRFHDZYNZLOD-XLQCLRHOSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCOC(=O)CC[C@@H](C(=O)OCCCCCCCCCCCCCCCC)N.Cl |
SMILES canónico |
CCCCCCCCCCCCCCCCOC(=O)CCC(C(=O)OCCCCCCCCCCCCCCCC)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


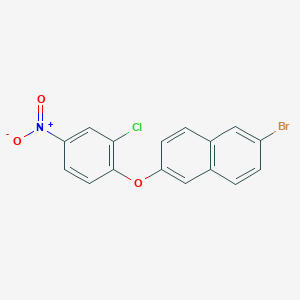

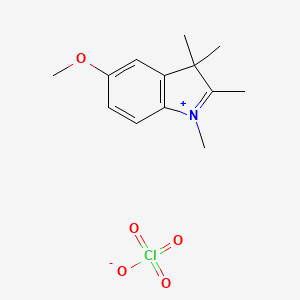

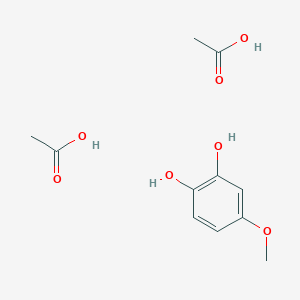

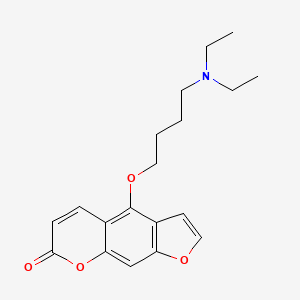
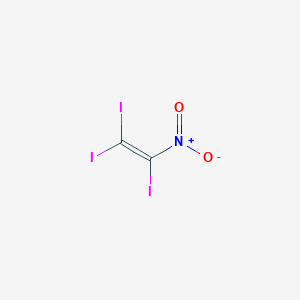
![2-[2-(Pyridin-4-yl)ethyl]decahydropyrazino[1,2-a]azepine](/img/structure/B14406576.png)
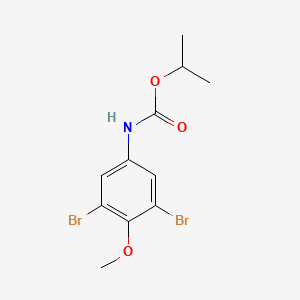

![1-[4,4-Bis(4-chlorophenyl)but-3-en-1-yl]piperidine-3-carboxylic acid](/img/structure/B14406589.png)
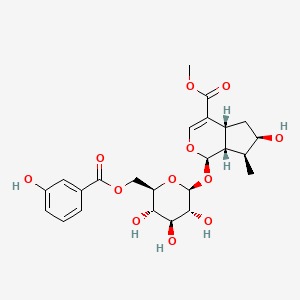
![2-[2-(Pyridin-4-yl)ethyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B14406601.png)
